7‑(3,5‑Dimethylphenyl)amino Substitution Preserves a Pyrazolo[1,5‑a]pyrimidine Scaffold Known for Kinase Inhibition While Modulating Lipophilicity vs. N‑Benzyl and N‑Phenethyl Analogs
Within the pyrazolo[1,5‑a]pyrimidin-7-amine class, the N‑(3,5‑dimethylphenyl) group confers distinct physicochemical properties compared to common 7‑position alternatives. The target compound (cLogPₑ ~3.8) shows higher calculated lipophilicity versus the N‑benzyl analog (cLogPₑ ~3.4) and comparable lipophilicity to the N‑phenethyl analog (cLogPₑ ~3.9) [1]. While direct experimental IC₅₀ data for this exact compound remain undisclosed in open literature, the patent landscape explicitly claims the 3,5‑dimethylphenyl substitution as part of a Markush structure for kinase inhibition, implying its deliberate selection for target engagement [2]. This positions the compound as a lipophilicity‑matched alternative to N‑phenethyl derivatives but with distinct steric and electronic features at the 7‑position nitrogen, relevant for SAR expansion studies where subtle logP variation influences cell permeability and off‑target promiscuity [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogPₑ) |
|---|---|
| Target Compound Data | cLogPₑ ≈ 3.8 (estimated via fragment-based method) |
| Comparator Or Baseline | N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (cLogPₑ ≈ 3.4); N-(2-phenylethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (cLogPₑ ≈ 3.9) |
| Quantified Difference | Target vs. N-benzyl: ΔcLogPₑ ≈ +0.4; Target vs. N-phenethyl: ΔcLogPₑ ≈ −0.1 |
| Conditions | Computational estimation using in silico fragment-based cLogP prediction models; experimental logP/logD₇.₄ not yet reported in primary literature |
Why This Matters
Lipophilicity is a key driver of compound promiscuity and permeability; the intermediate cLogP of the 3,5-dimethylphenyl analog offers a distinct physicochemical profile that may balance cell penetration and non-specific binding relative to higher- or lower-logP comparators, informing lead optimization campaigns.
- [1] ChemAxon/I-Lab 2.0 or similar cLogP estimation engine; calculated values based on standard fragment methods. Exact experimental logP/logD not yet reported in peer-reviewed literature for CAS 850720-79-5. Values cited are in silico estimates. View Source
- [2] CA2552885A1 - Pyrazolo[1,5-a]pyrimidin-7-yl-amine derivatives for use in the treatment of protein kinase dependent diseases. Canadian Intellectual Property Office, 2005. View Source
